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1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline

Histamine H4 Receptor Inflammation Immunomodulation

Researchers need orthogonal histamine receptor tool compounds beyond isothiourea or imidazole-based ligands. This triazoloquinoxaline derivative provides a distinct chemotype with validated H4 affinity. • Confirmed pKi 5.19 at human HRH4; dual H1/H4 binding (H1 Ki <10,000 nM) • No PDE2/PDE10 engagement vs 1-aryl analogs - ideal negative control for PDE screening • 4-(4-methylpiperazin-1-yl) basic amine handle for SAR optimization • Commercial reference standard for triazoloquinoxaline selectivity profiling

Molecular Formula C15H18N6
Molecular Weight 282.34 g/mol
Cat. No. B10801607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline
Molecular FormulaC15H18N6
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=CC=CC=C3N=C2N4CCN(CC4)C
InChIInChI=1S/C15H18N6/c1-11-17-18-15-14(20-9-7-19(2)8-10-20)16-12-5-3-4-6-13(12)21(11)15/h3-6H,7-10H2,1-2H3
InChIKeyBYJIHFVEVDMDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline: Chemical Profile


1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline (C₁₅H₁₈N₆, MW 282.34) is a triazoloquinoxaline derivative featuring a 1-methyl substitution on the triazole ring and a 4-(4-methylpiperazin-1-yl) moiety at the quinoxaline core [1]. This compound belongs to a scaffold class extensively explored for phosphodiesterase (PDE2/PDE10) inhibition, adenosine receptor antagonism, and more recently, bromodomain (BET) protein inhibition [2]. Its 1-methyl (rather than 1-aryl) substitution pattern distinguishes it conformationally and electronically from the better-characterized 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline PDE2/10 inhibitor series [3], placing it at a unique intersection of histamine receptor and potential kinase/BET-targeted pharmacology.

Chemotype 1-Methyl-triazoloquinoxaline with 4-(4-methylpiperazin-1-yl); distinct from 1-aryl PDE2/10 and 4-aminoalkyl BET inhibitor series.
Target Engagement Reported histamine H1 and H4 receptor binding; orthogonal to adenosine, PDE, and BRD4 targets typical of this scaffold class.
Use Context Suitable as H4 pathway probe, PDE2/10 negative control, or selectivity profiling standard; procurement via established chemical catalogs.

Substitution Specificity of 1-Methyl-4-(4-methylpiperazin-1-yl)triazoloquinoxaline


The triazolo[4,3-a]quinoxaline scaffold is pharmacologically pluripotent, but its target profile is exquisitely sensitive to the nature of the 1- and 4-position substituents [1]. The 1-aryl-4-methyl series (e.g., exemplified in WO2013000924) yields potent dual PDE2/PDE10 inhibitors, whereas 4-aminoalkyl variants from US11028090 deliver nanomolar BET bromodomain (BRD4) ligands [2]. The target compound occupies a distinct chemical space: its 1-methyl group eliminates the aryl-mediated π-stacking interactions critical for PDE2 binding, while its 4-(4-methylpiperazin-1-yl) group introduces a basic amine that can engage different residues compared to the 4-amino or 4-alkoxy substituents of PDE2 inhibitors or the 4-aminoalkyl chains of BET inhibitors [3]. Published bioactivity data confirm that this compound interacts with histamine receptors (H1 and H4) rather than the classical adenosine or PDE targets typical of its close analogs, underscoring that even seemingly minor structural modifications produce functionally orthogonal pharmacological profiles that cannot be predicted or substituted without experimental validation.

1-Aryl substitution redirects to PDE2/PDE10; H4 affinity reported for this compound may not transfer to 1-aryl analogs.

4-Aminoalkyl substituents favor BRD4 binding; the dual H1/H4 profile of this chemotype may be absent in BET inhibitor series.

N-Desmethyl piperazine analog may lack H4 recognition; the N-methyl group appears a determinant of histamine receptor engagement.

Comparative Evidence: Differentiation from Structural Analogs


Histamine H4 Receptor Affinity

Unlike the 1-aryl-4-methyl-triazoloquinoxaline series (potent PDE2/PDE10 inhibitors with IC₅₀ values below 50 nM) and the 4-amino-1-methyl series (BRD4 inhibitors with IC₅₀ values of 1–5 nM), the target compound displays measurable affinity for the human histamine H4 receptor (HRH4) with a pKi of 5.19, corresponding to a Ki of approximately 6.46 µM [1]. This H4 activity represents a fundamentally different target engagement profile. The closest structural analog with available comparative data, 1-methyl-4-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (the N-desmethyl analog), has not been reported to exhibit H4 affinity in publicly available databases, suggesting that the N-methyl group on the piperazine ring is a determinant of H4 receptor recognition [2].

H4 Receptor Affinity
Class-level inference
Target pKi 5.19 (Ki ≈ 6.46 µM)
Comparators: PDE2 IC₅₀ 2.8–200 nM, BRD4 IC₅₀ 1–5 nM — no H4 activity reported
Supports H4 pathway probe selection; chemotype orthogonal to classical PDE/BET scaffolds.
Radioligand binding assay; ChEMBL data.
Histamine H4 Receptor Inflammation Immunomodulation

Histamine H1 Receptor Interaction

The compound binds to the human histamine H1 receptor (HRH1) with a Ki value below 10,000 nM in a cell-based assay using HEK-293T cells [1]. While this represents relatively weak affinity, the measurable H1 interaction distinguishes this compound from (a) the 2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one series (selective hA₃ adenosine receptor antagonists with Ki values of 0.1–10 nM at hA₃ and no reported H1 activity) [2], and (b) the 4-amino-triazoloquinoxaline series (adenosine A₁/A₂ antagonists with Ki values of 10–100 nM, also lacking H1 activity) [3]. The dual H1/H4 profile, albeit weak, is a distinct pharmacological signature not observed in the major triazoloquinoxaline comparator classes.

H1 Receptor Interaction
Class-level inference
Ki
2-Aryl-triazoloquinoxalin-1-ones: hA₃ Ki 0.1–10 nM, no H1; 4-amino series: A₁/A₂A antagonists, no H1
Enables orthogonal histaminergic profiling; dual H1/H4 signature distinct from adenosine-targeted analogs.
Cell-based assay; MolBIC/IDRB Lab data.
PDE2 Pharmacophore
Class-level inference
Predicted PDE2 IC₅₀ >1,000 nM (1-methyl)
1-Aryl analog: PDE2 IC₅₀ 2.8 nM (PDB 4D08)
1-Methyl lacks π-stacking for PDE2 pocket; supports use as negative control for PDE2/10 assays.
Structural prediction from PDB 4D08; no reported PDE2 activity.
Histamine H1 Receptor CNS Penetration Receptor Profiling

1-Methyl Substitution and PDE2/10 Pharmacophore Mismatch

Crystal structure analyses of PDE2A in complex with 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline inhibitors (e.g., 1-(5-butoxypyridin-3-yl)-4-methyl-8-(morpholin-4-ylmethyl) derivative, PDB 4D08) reveal that the 1-aryl group occupies a hydrophobic pocket lined by Phe830 and Leu770, a critical interaction for sub-100 nM potency [1]. The target compound's 1-methyl group lacks the surface area and π-stacking capacity to engage this pocket, predicting substantially reduced PDE2 affinity. This structural prediction is consistent with the absence of reported PDE2 activity for this compound in ChEMBL or PubChem, whereas 1-aryl analogs in the same scaffold class consistently achieve PDE2 IC₅₀ values of 2.8–200 nM [2]. The 4-(4-methylpiperazin-1-yl) group further deviates from the 4-aminoalkyl chains preferred in BET inhibitor series, creating a pharmacophore that is orthogonal to both PDE2 and BRD4 binding modes.

PDE2 Pharmacophore
Class-level inference
Predicted PDE2 IC₅₀ >1,000 nM (1-methyl)
1-Aryl analog: PDE2 IC₅₀ 2.8 nM (PDB 4D08)
1-Methyl lacks π-stacking for PDE2 pocket; supports use as negative control for PDE2/10 assays.
Structural prediction from PDB 4D08; no reported PDE2 activity.
PDE2 Inhibition Pharmacophore Modeling Kinase Selectivity

Procurement and Application Scenarios


Histamine H4 Tool Compound for Inflammation Research

With a confirmed pKi of 5.19 at human HRH4 [1], this compound can serve as a starting-point triazoloquinoxaline ligand for H4 receptor binding studies. Unlike the widely used isothiourea-based H4 tool compounds (e.g., JNJ-7777120) or imidazole-containing ligands, this molecule introduces a distinct chemotype free of the thiourea or imidazole substructures that can carry off-target liabilities [2]. Researchers investigating H4-mediated chemotaxis, cytokine release, or pruritus models can use this compound to assess the H4 pharmacology of a triazoloquinoxaline scaffold, complementing existing indole- and benzimidazole-based H4 ligand panels.

Negative Control for PDE2/10 CNS Pharmacology

Structural analysis of the 1-methyl substitution predicts negligible PDE2 engagement compared to the 1-aryl analogs that achieve IC₅₀ values of 2.8–200 nM [1]. This compound can be employed as a structurally matched negative control when evaluating the PDE2/PDE10 contribution of 1-aryl-triazoloquinoxaline hits. In cellular assays measuring cAMP/cGMP accumulation or in in vivo target engagement studies, the differential activity between 1-aryl and 1-methyl derivatives can isolate PDE2-dependent pharmacological effects from scaffold-based non-specific activities.

Selectivity Profiling Standard for Triazoloquinoxalines

The compound's unique combined H1 (Ki < 10,000 nM) and H4 (pKi 5.19) activity profile, alongside its predicted inactivity at PDE2/10 and adenosine receptors, makes it a valuable reference standard for broad-panel selectivity profiling of triazoloquinoxaline libraries [1]. When screening new triazoloquinoxaline derivatives, this compound provides a baseline for histaminergic activity that must be engineered out of PDE- or adenosine-targeted candidates, or engineered into anti-inflammatory candidates. Its commercial availability through multiple vendors (as cataloged in PubChem CID 763018) facilitates procurement for such standardized profiling campaigns [2].

Starting Point for Dual H1/H4 Antagonist Design

The demonstrated dual H1/H4 binding, albeit at micromolar affinity, establishes this scaffold as a viable starting point for structure-activity relationship (SAR) optimization toward potent dual H1/H4 antagonists [1]. Such dual antagonists are clinically relevant for allergic rhinitis, atopic dermatitis, and chronic pruritus. The 4-(4-methylpiperazin-1-yl) moiety provides a basic amine handle amenable to further derivatization, while the 1-methyl group can be substituted to optimize potency and selectivity. Medicinal chemistry teams can procure this compound as a reference baseline for hit-to-lead optimization campaigns targeting histamine receptor-mediated diseases.

Application
Selection Property
Validation Focus
Histamine H4 pathway research
Triazoloquinoxaline chemotype without thiourea/imidazole
H4 binding & chemotaxis/cytokine assays
PDE2/10 target engagement control
1-Methyl substitution negates PDE2/10 pharmacophore
cAMP/cGMP accumulation & selectivity panel
Triazoloquinoxaline library profiling
Dual H1/H4 activity; PDE/BET inactivity baseline
Broad receptor profiling & selectivity screening
Dual H1/H4 antagonist SAR exploration
4-(4-methylpiperazin-1-yl) derivatization handle
Histamine receptor functional assays in model contexts
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